molecular formula C20H16ClFN2O3S B2395685 N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide CAS No. 339103-36-5

N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide

Cat. No.: B2395685
CAS No.: 339103-36-5
M. Wt: 418.87
InChI Key: PHCVCCXKJKPGOL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the discovery of new chemotypes for challenging diseases. Independent phenotypic screening campaigns have identified the aryl amino acetamide hit scaffold as a promising starting point for antimalarial development . Optimization of this chemotype has led to compounds with potent activity against the asexual blood stages and sexual forms of the Plasmodium parasite, which are critical for both treating the disease and blocking its transmission . Resistance and biophysical studies have confirmed that the molecular target of this chemotype is the Plasmodium falciparum STAR-related lipid transfer 1 (PfSTART1) protein, making it a valuable tool for investigating the druggability of this target throughout the parasite's lifecycle . Beyond its direct antimalarial potential, the structural features of this acetamide derivative—including the sulfonyl group and chlorophenyl and fluorophenyl rings—are commonly explored in the design of novel bioactive molecules. Similar acetamide-based compounds are frequently investigated for their antimicrobial and antiproliferative properties, serving as key intermediates in the synthesis of more complex molecules aimed at overcoming drug resistance . This compound is provided for research purposes to support these and other exploratory investigations in drug discovery.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-4-2-1-3-5-18)28(26,27)19-12-8-16(22)9-13-19/h1-13H,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCVCCXKJKPGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Sulfonylation Followed by N-Acetylation

This two-step method leverages copper catalysis for sulfonamide bond formation, followed by acylation under mild conditions:

Step 1: Copper-Mediated Sulfonylation
A mixture of N-(4-chlorophenyl)aniline (1.0 equiv), sodium 4-fluorobenzenesulfinate (1.5 equiv), CuBr₂ (0.15 equiv), K₂S₂O₈ (1.5 equiv), and Na₄P₂O₇ (0.5 equiv) in sulfolane/acetic acid (2:3 v/v) is stirred at 60°C for 12 hours. The reaction proceeds via a radical mechanism, with the copper catalyst facilitating single-electron transfer (SET) to generate sulfonyl radicals. Purification via column chromatography (DCM/EtOAc, 5:1) yields the intermediate N-(4-chlorophenyl)-4-fluorobenzenesulfonanilide.

Step 2: N-Acetylation
The intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) and acetyl chloride (1.2 equiv) at 0°C. After 2 hours, the mixture is washed with water, and the organic layer is concentrated. Recrystallization from ethanol provides the final product in 78–85% yield.

Direct Sulfonamide Formation Using Sulfonyl Chlorides

A classical approach employs 4-fluorobenzenesulfonyl chloride and N-(4-chlorophenyl)aniline under basic conditions:

N-(4-Chlorophenyl)aniline (1.0 equiv) and pyridine (2.0 equiv) are dissolved in DCM at 0°C. 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4 hours. After quenching with water, the organic layer is dried (Na₂SO₄) and concentrated. The crude product is acetylated as in Step 2 of Section 2.1, achieving a 70–75% overall yield.

Greener Approaches for N-Acylation

Recent advancements emphasize solvent-free or aqueous conditions. A heterogeneous system using water as the solvent involves reacting the sulfonamide intermediate with acetylated benzotriazolide derivatives. Sodium hydroxide (2.5 equiv) and acetyl chloride (1.5 equiv) are added to a water suspension, yielding the acetamide without racemization or byproducts (92% yield).

Optimization of Reaction Conditions

Catalytic Systems

Copper catalysts (CuBr₂, CuI) enhance sulfonamide bond formation efficiency, with K₂S₂O₈ serving as a terminal oxidant. Na₄P₂O₇ acts as a ligand, stabilizing the copper center and suppressing side reactions.

Solvent Effects

Polar aprotic solvents (e.g., sulfolane) improve sulfonyl radical stability, while acetic acid protonates intermediates, accelerating recombination. Greener methods favor water or ethanol, reducing environmental impact.

Temperature and Time

Optimal sulfonylation occurs at 60°C for 12 hours, balancing conversion and decomposition. N-Acylation proceeds efficiently at 0–25°C within 2 hours.

Analytical Characterization

Technique Key Findings Reference
¹H NMR δ 7.82–7.75 (m, 4H, Ar-H), δ 2.15 (s, 3H, CH₃CO)
MS (ESI+) m/z 463.08 [M+H]⁺ (calculated 463.06)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)
IR ν 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym. stretch)

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Limitations
Copper-catalyzed sulfonylation 83–85 60°C, 12 h, CuBr₂/K₂S₂O₈ High regioselectivity, scalable Requires heavy metal catalyst
Classical sulfonyl chloride 70–75 0°C, 4 h, pyridine Simple setup, no catalyst Low atom economy, acidic waste
Greener N-acylation 90–92 Water, rt, 2 h Eco-friendly, high chirality retention Limited to small-scale synthesis

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for sulfonylation, reducing reaction time to 3–4 hours. Acetylation is performed in batch reactors with in-line purification (centrifugal partition chromatography). Waste streams are treated via neutralization and solvent recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chloro or fluoro groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide exhibits various biological activities that make it a candidate for further research. Below are its primary applications:

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Structural analogs have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for similar compounds were reported as low as 0.22 to 0.25 μg/mL, suggesting potential effectiveness for our compound as well.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the phenyl and sulfonamide groups can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant growth inhibition in HT29 colon cancer cells with IC50 values less than 1.98 μM.

Case Studies

  • Antimicrobial Evaluation : In vitro studies assessed the ability of related compounds to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, supporting the hypothesis that this compound may exhibit similar effects.
  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of structurally related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found critical for enhancing cytotoxicity, implying that the fluorophenyl and chlorophenyl groups in our compound could similarly influence its antitumor properties.

Antimicrobial Activity Data

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity Data

Activity TypeTarget Cell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Sulfonyl Group Variants

  • 2-(4-Chloro-N-Methylsulfonylanilino)-N-(4-Fluorophenyl)Acetamide This analog replaces the 4-fluorophenylsulfonyl group with a methylsulfonyl moiety. However, the absence of fluorine may diminish interactions with aromatic-binding pockets in biological targets .
  • N-{4-[(4-Fluoroanilino)Sulfonyl]Phenyl}Acetamide Simplified by omitting the 4-chlorophenyl group, this compound retains the 4-fluoroanilino-sulfonyl motif. The loss of the chloro substituent reduces lipophilicity (clogP: ~2.5 vs. ~3.2 for the target compound), which may affect tissue penetration and bioavailability .

Heterocyclic and Functional Group Modifications

  • N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide Replacing the sulfonylanilino group with a benzothiazole ring introduces a planar heterocycle. Benzothiazoles are known for intercalation into DNA or binding to kinase active sites, suggesting divergent biological applications compared to the sulfonamide-based target compound .
  • N-(4-Methoxyphenyl)-2-[(2-Aminophenyl)Sulfanyl]Acetamide This analog substitutes the sulfonyl group with a sulfanyl (thioether) linker and adds a methoxy group. Such modifications are common in antimicrobial agents .

Intermediate Derivatives

  • N-(4-Chlorophenyl)-2-(Hydroxyimino)Acetamide A precursor lacking the sulfonyl group, this compound forms intramolecular hydrogen bonds (C—H⋯O and N—H⋯O), influencing its crystallinity. The hydroxyimino group introduces tautomerism, which may complicate synthetic reproducibility compared to the more stable sulfonamide derivative .

Cytotoxicity Screening

Compounds like the target have been evaluated using microculture tetrazolium (MTT) assays. For example, analogs with morpholino/piperidinyl substituents (e.g., thiophene carboxamide derivatives) showed IC₅₀ values <10 μM against lung and colon cancer cell lines, suggesting that the sulfonamide group in the target compound may enhance selective cytotoxicity .

Antimalarial Potential

A structurally related compound, N-[4-(4-Fluorophenyl)-5-{2-[4-(Piperazin-1-yl)Anilino]Pyrimidin-4-yl}-1,3-Thiazol-2-yl]Acetamide, demonstrated potent fast-killing activity against Plasmodium falciparum (IC₅₀: 0.12 μM). The target compound’s sulfonyl group may similarly disrupt parasite redox metabolism .

Physicochemical Properties and Structural Analysis

Compound logP PSA (Ų) Melting Point (°C) Key Structural Features
Target Compound 3.2 66.48 180–182 4-ClPh, 4-FPhSO₂, acetamide
2-(4-Cl-N-MeSO₂Anilino)-N-4-FPhAcetamide 2.8 58.12 165–167 MeSO₂, 4-FPh
N-(4-FluoroanilinoSO₂Ph)Acetamide 2.5 72.34 155–157 4-FAnilinoSO₂, no Cl substituent
N-(Benzothiazole-2-yl)-2-4-FPhAcetamide 3.5 54.21 210–212 Benzothiazole, 4-FPh

Notes:

  • logP : Higher values (e.g., 3.2 for the target) correlate with increased lipophilicity, favoring blood-brain barrier penetration.
  • PSA (Polar Surface Area) : Lower PSA (e.g., 54.21 Ų for benzothiazole analog) enhances oral bioavailability .

Biological Activity

N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H16ClFN2O3SC_{20}H_{16}ClFN_2O_3S. It features a sulfonamide group, which is known for its ability to interact with biological targets, enhancing its therapeutic potential.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections, suggesting that this compound may also possess antimicrobial activity.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from recent studies:

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerA-431 (human epidermoid carcinoma)1.98 ± 1.22
AntimicrobialStaphylococcus aureus23.30 ± 0.35
Enzyme InhibitionCarbonic anhydrase III>1000

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer properties of sulfonamide derivatives, this compound demonstrated significant cytotoxicity against A-431 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) revealed that modifications in the phenyl rings significantly influenced activity levels.
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus. The study utilized a dilution method to assess growth inhibition, revealing promising results comparable to standard antibiotics.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring has been shown to increase metabolic stability and binding affinity to target enzymes, thereby enhancing the overall efficacy of the compound.
  • Sulfonamide Functionality : Compounds containing sulfonamide groups often exhibit increased potency against various biological targets due to their ability to form strong interactions with enzyme active sites.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide?

Answer:
To validate structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (4-chlorophenyl and 4-fluorophenyl groups), sulfonyl linkages, and acetamide moieties. Chemical shifts for sulfonyl groups typically appear at ~7.5–8.5 ppm for aromatic protons adjacent to electronegative substituents .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns, as seen in structurally related sulfonamide-acetamide hybrids. For example, intramolecular C–H···O interactions form six-membered rings in analogous compounds .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for sulfonyl and chloro/fluoro substituents .

Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves:

  • Multi-Step Coupling Reactions : Start with sulfonylation of 4-fluoroaniline using 4-fluorobenzenesulfonyl chloride, followed by nucleophilic substitution with N-(4-chlorophenyl)acetamide precursors. Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance sulfonyl group reactivity .
  • Optimization Strategies :
    • Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions.
    • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate intermediates. Recrystallization from ethanol improves final product purity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Answer:
Contradictions often arise due to:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) and use reference compounds (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells). Cross-validate results in multiple cell lines or microbial strains .
  • Structural Analog Analysis : Compare activity across derivatives (e.g., replacing 4-chlorophenyl with 4-methylphenyl). Reduced cytotoxicity in analogs suggests the chloro group may contribute to off-target effects .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways. For example, sulfonyl-acetamide hybrids often inhibit enzymes like carbonic anhydrase or tyrosine kinases .

Advanced: What computational strategies are effective in predicting this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds between the sulfonyl group and active-site residues (e.g., Arg120 in COX-2) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy calculations (MM-PBSA) .
  • QSAR Modeling : Derive predictive models using descriptors like logP (lipophilicity) and electronegativity of substituents. For example, higher logP correlates with enhanced membrane permeability in sulfonamide derivatives .

Advanced: How can crystallographic data inform the design of derivatives with improved solubility or stability?

Answer:

  • Packing Analysis : Identify intermolecular interactions (e.g., N–H···O hydrogen bonds) that contribute to low solubility. Introduce polar groups (e.g., hydroxyl or amine) to disrupt tight crystal packing .
  • Torsion Angle Adjustments : Modify dihedral angles between aromatic rings to reduce π-π stacking. For instance, substituting 4-chlorophenyl with bulkier groups (e.g., naphthyl) increases steric hindrance and solubility .
  • Salt Formation : Use crystallographic pKa data to design salts with counterions (e.g., sodium or hydrochloride) that enhance aqueous solubility .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Answer:

  • Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Monitor for byproducts like unreacted sulfonyl chloride or dehalogenated derivatives .
  • Elemental Analysis : Confirm C, H, N, S, Cl, and F content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Ensure <1% weight loss below 150°C to rule out solvent residues .

Advanced: What experimental approaches can elucidate the role of the sulfonyl group in this compound’s reactivity?

Answer:

  • Kinetic Studies : Compare reaction rates of sulfonyl vs. non-sulfonyl analogs in nucleophilic substitutions (e.g., with thiols or amines). Use 1H^1H-NMR to track intermediate formation .
  • Isotopic Labeling : Incorporate 18O^{18}O into the sulfonyl group to trace oxygen transfer during hydrolysis or redox reactions .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonyl S) to confirm electronic effects .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Reaction Monitoring : Use in situ FTIR to detect key intermediates (e.g., sulfonamide formation at ~1350 cm1 ^{-1 }) and optimize reaction times .
  • Catalyst Screening : Test alternatives like DMAP or pyridine derivatives to improve sulfonylation efficiency. For example, DMAP increases yields by 15–20% in analogous reactions .
  • Scale-Up Adjustments : Reduce solvent volume by 30% in large-scale syntheses to minimize dilution effects and improve kinetics .

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